molecular formula C23H20ClN5O2S B12153147 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phe nyl]acetamide

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phe nyl]acetamide

Cat. No.: B12153147
M. Wt: 466.0 g/mol
InChI Key: MVSGHUDSWQXCEA-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and an acetamide moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions. This often involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazole intermediate.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the triazole derivative with an acetamide precursor, typically using acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfide groups, leading to the formation of sulfoxides and sulfone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions such as acidic or basic media, elevated temperatures, and the presence of catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted aromatic derivatives.

Scientific Research Applications

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 4-amino-3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazole
  • 3-thiophenecarboxylic acid, 2-amino-4-(4-chlorophenyl)-, methyl ester

Uniqueness

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20ClN5O2S

Molecular Weight

466.0 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C23H20ClN5O2S/c24-18-8-4-7-17(13-18)22-27-28-23(29(22)25)32-15-21(30)26-19-9-11-20(12-10-19)31-14-16-5-2-1-3-6-16/h1-13H,14-15,25H2,(H,26,30)

InChI Key

MVSGHUDSWQXCEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC(=CC=C4)Cl

Origin of Product

United States

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